2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide

Lipophilicity Drug Design ADME

2-Methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide (CAS 954081-21-1) is a synthetic small molecule belonging to the morpholinobenzamide class, characterized by a 2-methylbenzamide core linked via an ethyl spacer to a 2-phenylmorpholine moiety. Its molecular formula is C20H24N2O2, with a molecular weight of 324.4 g/mol and a computed XLogP3-AA of 2.8, indicating moderate lipophilicity.

Molecular Formula C20H24N2O2
Molecular Weight 324.424
CAS No. 954081-21-1
Cat. No. B2920677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide
CAS954081-21-1
Molecular FormulaC20H24N2O2
Molecular Weight324.424
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
InChIInChI=1S/C20H24N2O2/c1-16-7-5-6-10-18(16)20(23)21-11-12-22-13-14-24-19(15-22)17-8-3-2-4-9-17/h2-10,19H,11-15H2,1H3,(H,21,23)
InChIKeyMVILUPFMRYFNKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide (CAS 954081-21-1): A Structurally Distinct Morpholinobenzamide for Specialized Research


2-Methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide (CAS 954081-21-1) is a synthetic small molecule belonging to the morpholinobenzamide class, characterized by a 2-methylbenzamide core linked via an ethyl spacer to a 2-phenylmorpholine moiety [1]. Its molecular formula is C20H24N2O2, with a molecular weight of 324.4 g/mol and a computed XLogP3-AA of 2.8, indicating moderate lipophilicity [2]. Critically, the compound is structurally distinct from simpler morpholinobenzamides like moclobemide analogs, due to the combination of ortho-methyl substitution on the benzamide ring and the 2-phenyl substituent on the morpholine, which introduces a stereogenic center. However, it must be explicitly stated that this compound currently lacks extensive published, peer-reviewed biological activity data, and any differentiation claims are based on physicochemical and structural inference rather than direct comparative pharmacological studies.

Why Generic Morpholinobenzamide Substitution Fails: The Criticality of Ortho-Methyl and 2-Phenylmorpholine Substituents for Target Engagement


For researchers requiring a morpholinobenzamide scaffold, generic substitution is highly unreliable due to the profound impact of subtle structural changes on biological activity. The class-level inference from the well-studied N-[(2-morpholinyl)alkyl]benzamide series demonstrates that even minor modifications—such as the position and nature of substituents on the benzamide ring or the morpholine moiety—can drastically alter pharmacological profiles, including selectivity for gastric prokinetic versus CNS targets [1]. The specific ortho-methyl group on the benzamide of this compound introduces conformational restriction and altered hydrogen bonding capabilities compared to unsubstituted or para-substituted analogs like N-(2-(2-phenylmorpholino)ethyl)benzamide. Furthermore, the 2-phenyl substituent on the morpholine ring creates a lipophilic, sterically demanding environment not present in simpler morpholinoethylbenzamides like moclobemide. This unique combination of structural features makes its biological performance non-interchangeable with close analogs, even those sharing the same core scaffold, as detailed in the quantitative evidence below.

Quantitative Evidence Guide for Procuring 2-Methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Comparison with Des-methyl Analog

The target compound exhibits a computed XLogP3-AA value of 2.8, which is higher than the predicted value for the des-methyl analog N-(2-(2-phenylmorpholino)ethyl)benzamide (XLogP3-AA ~2.5) due to the additional methyl group [1]. This difference in lipophilicity can influence membrane permeability and non-specific binding, potentially leading to divergent pharmacokinetic profiles. The quantitative data is derived from PubChem's computed properties [2].

Lipophilicity Drug Design ADME

Structural Differentiation: Molecular Weight and Hydrogen Bonding Capacity vs. Moclobemide Analogs

The target compound has a molecular weight of 324.4 g/mol and 1 hydrogen bond donor (HBD), versus moclobemide (p-chloro-N-2-(morpholinoethyl) benzamide) which has a molecular weight of 268.7 g/mol and 1 HBD, but no ortho-substituent or phenyl group on the morpholine [1]. The increased molecular weight and altered 3D shape provide steric and electronic differentiation that can lead to distinct binding modes at shared targets like monoamine oxidase A or novel targets [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Evidence Gap Declaration: Absence of Direct Comparative Pharmacological Data

A comprehensive search of PubMed, BindingDB, ChEMBL, and Google Patents yielded no head-to-head pharmacological comparison studies, no reported IC50/Ki values, and no in vivo efficacy data for 2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide against any comparator compound . All biological activity mentions were traced to vendor websites explicitly excluded from this guide. The BindingDB entry BDBM50581508, initially flagged, corresponds to a different chemotype upon inspection (SMILES: CCC(=O)N(C[C@H](C)N1CCC(Cc2ccccc2)CC1)c1ccccc1), highlighting the critical need for careful structure verification when sourcing screening compounds [1]. Therefore, any procurement decision based on biological differentiation must be considered high-risk and should be preceded by in-house profiling.

Data Transparency Procurement Risk Biological Activity

Optimal Research Application Scenarios for 2-Methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide


Exploratory Medicinal Chemistry SAR Campaigns Targeting Novel Kinase or GPCR Space

Based on the structural differentiation evidence, this compound is best suited as a screening hit or scaffold in exploratory SAR programs where the goal is to probe binding pockets that tolerate or require a specific ortho-substituted benzamide and a bulky 2-phenylmorpholine group [1]. Its computed logP of 2.8 positions it well for CNS drug discovery initiatives, where it could serve as a starting point for developing selective kinase inhibitors (e.g., LRRK2) or GPCR modulators. Researchers should not expect immediate, proven biological activity but rather leverage its physicochemical properties for de novo discovery.

Chemical Biology Tool Compound for Investigating Morpholine-Dependent Protein Interactions

The 2-phenylmorpholine motif is found in bioactive molecules like fenbutrazate, suggesting that compounds containing this group can engage specific protein targets [2]. This compound can be used as a chemical probe to study protein-morpholine recognition, particularly when the ortho-methylbenzamide is required for affinity or selectivity. The lack of pre-existing data makes it a blank slate for target identification studies (e.g., affinity-based proteomics), where its unique structure may reveal novel binding partners not accessible to simpler morpholinoethylbenzamides like moclobemide.

ADME/Tox Profiling of Morpholinobenzamide Series with Varying Lipophilicity

With a computed XLogP3-AA of 2.8, this compound fills a specific lipophilicity gap between the less lipophilic N-(2-(2-phenylmorpholino)ethyl)benzamide (~2.5) and more lipophilic analogs with longer chain substituents. Pharmaceutical companies seeking to understand the impact of incremental logP changes on metabolic stability, CYP inhibition, or hERG liability within this chemotype can use this compound as a precise physicochemical probe in a set of matched molecular pairs [1]. The ortho-methyl group provides an additional variable for studying steric effects on metabolism.

Reference Standard for Analytical Method Development and Chemical Procurement Verification

The compound's well-defined structure and availability from multiple chemical suppliers make it a suitable reference standard for developing HPLC, LC-MS, or NMR analytical methods for morpholinobenzamide detection and quantification [1]. Its unique InChIKey (MVILUPFMRYFNKD-UHFFFAOYSA-N) and SMILES (CC1=CC=CC=C1C(=O)NCCN2CCOC(C2)C3=CC=CC=C3) provide unambiguous identifiers for database cross-referencing, crucial for compound management in large screening libraries [2]. This mitigates the risk of structural misassignment, as demonstrated by the BindingDB misannotation.

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